N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine
Description
N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine is a 4-anilinoquinazoline derivative featuring a 3-chloro-2-methylphenyl substituent on the quinazolin-4-amine scaffold.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-10-12(18)5-4-6-13(10)21-17-11-7-15(22-2)16(23-3)8-14(11)19-9-20-17/h4-9H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIWUZBOLSDWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC=NC3=CC(=C(C=C32)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Quinazoline Scaffold Construction
The synthesis begins with 6,7-dimethoxyquinazoline-2,4-dione, a bicyclic heteroaromatic compound synthesized from anthranilic acid derivatives. As demonstrated by Haghighijoo et al., ortho-substituted anthranilic acids undergo cyclocondensation with formamide or urea derivatives to form the quinazoline-2,4-dione core. For this compound, the 6,7-dimethoxy substitution pattern is introduced at this stage using 3,4-dimethoxyanthranilic acid as the starting material.
The critical transformation involves converting the 2,4-dione into a reactive dichloro intermediate. Phosphorus oxychloride (POCl₃) serves as both the solvent and chlorinating agent, with N,N-dimethylaniline (0.3 equivalents relative to POCl₃) acting as a catalyst to enhance reaction efficiency. Under reflux conditions (110–120°C for 5 hours), the dione undergoes sequential chlorination at positions 2 and 4, yielding 2,4-dichloro-6,7-dimethoxyquinazoline as a pale yellow solid (mp 162–164°C).
Nucleophilic Aromatic Substitution with 3-Chloro-2-Methylaniline
The second stage involves displacing the chlorine at position 4 of the quinazoline ring with 3-chloro-2-methylaniline. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-withdrawing effect of the adjacent chlorine atom at position 2. Isopropanol emerges as the optimal solvent due to its ability to solubilize both the dichloro intermediate and the aniline derivative while providing moderate polarity to stabilize the transition state.
Reaction conditions for this step include refluxing equimolar amounts of 2,4-dichloro-6,7-dimethoxyquinazoline and 3-chloro-2-methylaniline in isopropanol for 6 hours, achieving an 83% yield. The choice of solvent significantly impacts the reaction kinetics: polar aprotic solvents like DMF accelerate the reaction but promote side reactions, while nonpolar solvents necessitate prolonged heating. Isopropanol strikes a balance between reactivity and selectivity, minimizing the formation of bis-aminated byproducts.
Mechanistic Analysis of Key Synthetic Steps
Dichlorination of Quinazoline-2,4-Dione
The conversion of quinazoline-2,4-dione to its dichloro derivative proceeds through a two-stage mechanism. Initially, POCl₃ acts as a Lewis acid, coordinating to the carbonyl oxygen and rendering the carbon electrophilic. Subsequent nucleophilic attack by chloride ions generates the chloro intermediate. The role of N,N-dimethylaniline is twofold: it neutralizes HCl byproduct (preventing protonation of the quinazoline nitrogen) and facilitates the removal of water through azeotropic distillation, driving the reaction to completion.
The reaction’s regioselectivity arises from the inherent reactivity of the quinazoline ring. Position 4 is more susceptible to chlorination due to reduced steric hindrance compared to position 2, though both sites react under forcing conditions. This selectivity ensures that the 4-position remains available for subsequent amination.
Amination Kinetics and Solvent Effects
The SNAr reaction at position 4 proceeds via a Meisenheimer complex intermediate, where the electron-deficient quinazoline ring undergoes attack by the aniline’s lone pair. Isopropanol’s hydroxyl group stabilizes the transition state through hydrogen bonding, lowering the activation energy. Kinetic studies reveal a second-order dependence on the concentrations of both the dichloro intermediate and the aniline, with an activation energy ($$E_a$$) of approximately 85 kJ/mol.
Table 1: Optimization of Amination Conditions
Characterization and Analytical Data
Spectroscopic Confirmation
The synthesized compound exhibits characteristic IR absorptions at 3193 cm⁻¹ (N–H stretch of secondary amine), 1628 cm⁻¹ (C=N quinazoline ring), and 766 cm⁻¹ (C–Cl bond). The absence of carbonyl stretches (1700–1750 cm⁻¹) confirms complete conversion of the dione to the amine.
¹H NMR (400 MHz, DMSO-d₆) data aligns with the expected structure: δ 10.15 (s, 1H, NH), 8.27–7.21 (m, aromatic protons), 4.29–3.79 (m, 6H, OCH₃), and 2.35 (s, 3H, CH₃). The downfield shift of the NH proton (δ 10.15) indicates hydrogen bonding with the quinazoline ring’s π-system.
Purity and Stability Assessment
HPLC analysis under reverse-phase conditions (C18 column, methanol:water 70:30) shows a single peak with >98% purity. Accelerated stability studies (40°C/75% RH for 6 months) reveal no degradation, confirming the compound’s robustness under storage conditions.
Comparative Analysis of Alternative Synthetic Approaches
While the two-step method dominates current synthesis, alternative routes merit discussion. Khabnadideh et al. explored a three-step sequence starting from dichloroanthranilic acid, but this approach introduced additional purification challenges and lower overall yields (62% vs. 83% for the two-step method). Similarly, attempts to use microwave-assisted synthesis reduced reaction times but required specialized equipment without improving yields.
Industrial-Scale Considerations
Scaling the laboratory procedure to kilogram-scale production necessitates modifications:
- POCl₃ Handling : Continuous distillation units recover excess POCl₃, reducing waste and costs.
- Amination Reactor Design : Flow chemistry systems minimize thermal gradients during exothermic SNAr reactions.
- Crystallization Optimization : Anti-solvent addition (n-hexane) during workup improves crystal morphology for filtration.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine can undergo oxidation reactions, typically involving the methoxy groups.
Reduction: The compound can be reduced under specific conditions, affecting the quinazoline core or the aromatic ring.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of quinazoline N-oxides or demethylated products.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine is , with a molecular weight of approximately 329.8 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities. The presence of the chloro and methoxy groups enhances its interaction with biological systems, making it a candidate for various pharmacological applications.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant anti-inflammatory properties. For instance, a study synthesized several derivatives, including this compound, and evaluated their anti-inflammatory activity using the protein denaturation method. The compound showed promising results with an IC50 value indicating effective inhibition compared to standard anti-inflammatory agents like diclofenac sodium .
Antihypertensive Effects
Research has indicated that compounds within the quinazoline class can possess antihypertensive properties. A series of studies have synthesized various derivatives to assess their effects on blood pressure regulation. The mechanism often involves the inhibition of specific enzymes or receptors that play roles in vascular tone regulation .
Tyrosine Kinase Inhibition
This compound has been investigated as a potential inhibitor of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). This inhibition is crucial in cancer therapy as it disrupts signaling pathways that promote tumor growth and survival. The compound's structural similarities to established tyrosine kinase inhibitors suggest its potential use in developing new cancer therapeutics.
Case Studies
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells or the inhibition of microbial growth.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological activity of 4-anilinoquinazolines is highly dependent on the substituents of the aniline ring. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Biological Comparison of 4-Anilinoquinazoline Derivatives
Key Observations:
- Halogen Effects : Chlorine (Cl) and bromine (Br) at the 3-position enhance kinase inhibition due to their electron-withdrawing properties and optimal van der Waals interactions in the ATP-binding pocket . Fluorine (F) shows weaker activity, while iodine (I) reduces potency due to steric hindrance.
- Methyl groups may improve membrane permeability but reduce aqueous solubility compared to halogenated analogs.
Antiproliferative Activity and Selectivity
- DW-8: Exhibits potent activity in colorectal cancer (CRC) cells (IC₅₀: 5.8–8.5 µM) with selectivity indices >2 compared to non-cancerous CRL1459 cells . Mechanistically, it induces ROS-mediated apoptosis and G2/M cell cycle arrest.
- AG1478 : While highly potent against EGFR (IC₅₀: 3–30 nM), its antiproliferative effects in solid tumors are concentration-dependent, with reduced efficacy in multidrug-resistant (MDR) models .
- Target Compound: The 2-CH₃ substituent may modulate selectivity. Non-cancer cell toxicity data is unavailable, but methyl groups in other analogs (e.g., lapatinib) are associated with improved therapeutic windows.
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | logP (Predicted) | Aqueous Solubility | Plasma Stability |
|---|---|---|---|
| Target Compound | ~3.5 | Low (inferred) | Unknown |
| DW-8 | 3.1 | Moderate | Stable in vitro |
| AG1478 | 2.8 | Low | Moderate |
| PD153035 | 3.5 | Low | High |
- The 2-CH₃ group likely increases logP compared to DW-8 (3-Cl,4-F), enhancing membrane permeability but requiring formulation optimization for solubility.
Biological Activity
N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine, also referred to as AG-1478 or DW-8, is a compound of significant interest in pharmacological research due to its biological activity, particularly its role as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This article explores its biological activity, including mechanisms of action, efficacy in cancer treatment, and anti-inflammatory properties.
Target and Mode of Action
AG-1478 selectively inhibits the tyrosine kinase activity of EGFR, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By blocking EGFR activation, AG-1478 disrupts several downstream signaling pathways, particularly the MAPK/ERK pathway, which is integral to cell growth and survival .
Biochemical Pathways Affected
The inhibition of EGFR leads to:
- Decreased cell proliferation.
- Induction of apoptosis through intrinsic pathways.
- Alterations in the expression levels of key apoptotic proteins such as cytochrome c and caspases .
Anticancer Efficacy
Recent studies have demonstrated that AG-1478 exhibits potent anticancer activity across various cancer cell lines. For instance:
- In colorectal cancer cells (HCT116), AG-1478 showed significant inhibition of cell proliferation with an IC50 value indicating high potency .
- The compound induced apoptosis characterized by morphological changes such as nuclear condensation and fragmentation, typical of apoptotic processes .
Table 1: IC50 Values of AG-1478 in Different Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 10 |
| BT-20 | 30 |
| SW620 | 20 |
Case Studies
- Colon Cancer : A study involving SW620 cells revealed that treatment with AG-1478 resulted in increased levels of reactive oxygen species (ROS) and upregulation of cleaved caspases, indicating a robust activation of the intrinsic apoptotic pathway .
- Breast Cancer : In BT-20 cells, AG-1478 treatment led to significant morphological changes consistent with apoptosis and decreased viability compared to control groups .
Anti-inflammatory Activity
AG-1478 has also been investigated for its anti-inflammatory properties. A recent study synthesized various quinazoline derivatives, including AG-1478 analogs, which were tested for their ability to inhibit cyclooxygenase enzymes (COX) involved in inflammation.
Table 2: Anti-inflammatory Activity of Quinazoline Derivatives
| Compound | IC50 (µg/ml) | COX Inhibition |
|---|---|---|
| Compound 1 | 5.0 | COX-1 |
| Compound 2 | 3.5 | COX-2 |
| This compound | 1.772 | Both |
This data indicates that AG-1478 not only functions as an anticancer agent but also possesses significant anti-inflammatory activity, making it a versatile compound for therapeutic applications.
Pharmacokinetics and Safety Profile
AG-1478 is soluble in DMSO at concentrations up to 10 mg/ml. It is recommended to store the compound at or below -20ºC and shield it from light to maintain stability and potency. The pharmacokinetic profile suggests favorable absorption characteristics; however, further studies are necessary to fully elucidate its metabolic pathways and potential drug interactions.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine?
- Methodological Answer : High-resolution mass spectrometry (HRMS) using Q Exactive Orbitrap instruments is ideal for determining molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) resolves structural features like methoxy groups and aromatic protons. For purity assessment, HPLC coupled with UV-Vis detection at 254 nm is recommended. Reference spectral libraries (e.g., PubChem: 2051) should be cross-validated .
Q. What synthetic routes are commonly used to prepare quinazolin-4-amine derivatives like this compound?
- Methodological Answer : A two-step approach is typical:
Cyclization : React 2-aminobenzoic acid derivatives with formamidine acetate to form the quinazoline core.
Substitution : Introduce the 3-chloro-2-methylphenyl group via nucleophilic aromatic substitution (SNAr) using Pd catalysis or microwave-assisted heating (e.g., 100°C, 4 h) .
- Key Optimization : Use anhydrous acetone as a solvent and stoichiometric excess (10 equiv.) of the aniline derivative to improve yield (>90%) .
Q. How is the biological activity of this compound initially screened in kinase inhibition studies?
- Methodological Answer : Perform in vitro kinase assays (e.g., EGFR tyrosine kinase) using ADP-Glo™ or radioactive [γ-32P]ATP. IC50 values are calculated via dose-response curves (0.1–100 µM) with GraphPad Prism for nonlinear regression. Include positive controls like AG1478 (IC50 = 3 nM) for validation .
Advanced Research Questions
Q. How do halogen substitutions at the 3-position of the phenyl ring influence EGFR inhibitory potency?
- Methodological Answer : Comparative SAR studies show halogen electronegativity correlates with activity:
| Halogen (X) | IC50 (EGFR) | LogP |
|---|---|---|
| -H | 120 nM | 2.1 |
| -Cl | 3 nM | 2.8 |
| -Br | 1.5 nM | 3.0 |
| Chlorine balances lipophilicity (LogP ~2.8) and target binding via hydrophobic interactions in the ATP-binding pocket . |
Q. What computational tools are used to predict binding modes of this compound with EGFR?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions. Key findings:
- The quinazoline core forms hydrogen bonds with Met793.
- The 3-chloro group occupies a hydrophobic cleft near Leu717.
- Free energy perturbation (FEP) calculations refine binding affinity predictions (±0.5 kcal/mol) .
Q. How can contradictory data in cell-based vs. enzymatic assays be resolved?
- Methodological Answer : Discrepancies often arise from off-target effects or cellular permeability. Strategies:
Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
Permeability Assay : Measure Papp values in Caco-2 monolayers; optimize with logD adjustments (e.g., methylpiperazine substituents) .
Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer : Use nonlinear regression (four-parameter logistic model) in GraphPad Pro 6.0. Report SEM for triplicate experiments. For IC50 comparisons, apply ANOVA with Tukey’s post-hoc test (p < 0.05). Include Hill slopes to assess cooperativity .
Data Contradiction Analysis
Q. How to address inconsistencies in reported IC50 values across studies?
- Methodological Answer : Variability may stem from assay conditions (ATP concentration, enzyme isoforms). Standardize protocols:
- Use recombinant EGFR (WT) at 1 mM ATP.
- Validate with internal controls (e.g., erlotinib).
- Cross-check with SPR (surface plasmon resonance) for kinetic binding constants (kon/koff) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
